![molecular formula C10H17NO6 B2461689 (2R,3S,4R)-3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid CAS No. 1401521-79-6](/img/structure/B2461689.png)
(2R,3S,4R)-3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine carboxylic acids are a class of organic compounds that contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms, and a carboxylic acid group . They are involved in a wide range of chemical reactions due to the presence of both the amine group in the pyrrolidine ring and the carboxylic acid group.
Synthesis Analysis
The synthesis of pyrrolidine carboxylic acids can be achieved through various methods, including the cyclization of amino acids or the reaction of pyrrolidine with a carboxylic acid . The specific synthesis pathway for “(2R,3S,4R)-3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid” would depend on the starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of pyrrolidine carboxylic acids consists of a five-membered pyrrolidine ring attached to a carboxylic acid group . The specific structure of “(2R,3S,4R)-3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid” would include additional functional groups as indicated by its name.Chemical Reactions Analysis
Pyrrolidine carboxylic acids can participate in a variety of chemical reactions, including condensation reactions with other carboxylic acids, esterification reactions, and reactions with bases .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolidine carboxylic acids, such as their melting point, boiling point, and solubility, would depend on their specific chemical structure .Scientific Research Applications
Influenza Neuraminidase Inhibitors
Research has identified compounds structurally related to (2R,3S,4R)-3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid as potent inhibitors of influenza neuraminidase. These compounds have shown significant potential in inhibiting the enzyme's activity, crucial in the lifecycle of the influenza virus (Wang et al., 2001).
Chiral Resolving Agents
These compounds have also been explored as chiral resolving agents. Their enantiomeric forms can be used in the chromatographic separation of diastereomeric amides and esters, demonstrating their usefulness in stereochemistry and pharmaceutical synthesis (Piwowarczyk et al., 2008).
Structural Characterization and Foldamer Research
Studies involving the synthesis and structural characterization of beta-foldamers containing pyrrolidin-2-one rings, derived from similar compounds, highlight their utility in advanced organic chemistry and materials science. These foldamers have distinct conformations and properties, useful in understanding molecular interactions and designing new materials (Menegazzo et al., 2006).
Renin Inhibition
Compounds in this class have been shown to be effective in inhibiting renin, an enzyme critical in blood pressure regulation. These findings are significant for the development of new antihypertensive drugs (Thaisrivongs et al., 1987).
Antibacterial Activity
Some derivatives of these compounds exhibit potent antibacterial activity against a wide range of both Gram-positive and Gram-negative bacteria. This suggests their potential as novel antibiotics, especially in the context of increasing antibiotic resistance (Iso et al., 1996).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R,3S,4R)-3,4-dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO6/c1-10(2,3)17-9(16)11-4-5(12)7(13)6(11)8(14)15/h5-7,12-13H,4H2,1-3H3,(H,14,15)/t5-,6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARRUZFEEXNGES-FSDSQADBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1C(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@H]([C@@H]1C(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S,4R)-3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

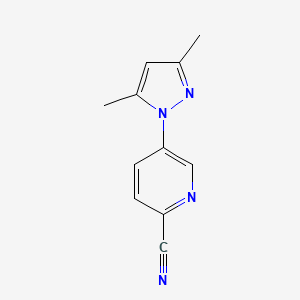
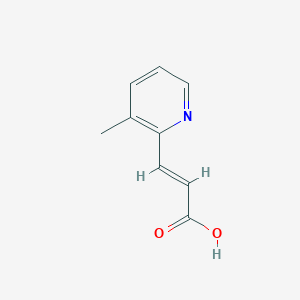

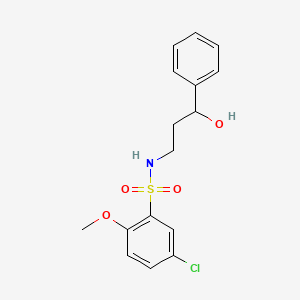
![2-({[(1S)-1-phenylethyl]amino}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2461611.png)
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2461616.png)
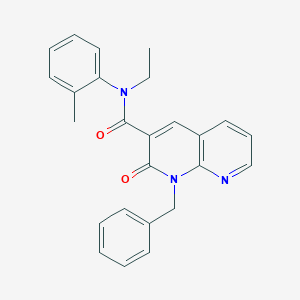
![methyl({5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}methyl)amine](/img/structure/B2461618.png)

![7-Fluoro-2-methyl-3-[[1-(2-phenoxyethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2461622.png)
![2-[(4-Chlorophenyl)sulfinyl]-4,6-dimethyl-3-pyridinyl 4-methylphenyl sulfone](/img/structure/B2461623.png)
methanone](/img/structure/B2461624.png)
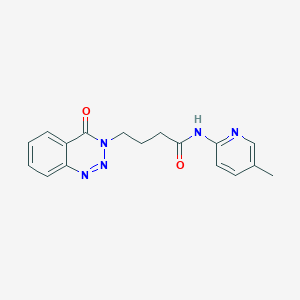
![Cis-Tert-Butyl 1-Amino-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate](/img/structure/B2461629.png)